1-Fluoro-3-(2-nitrovinyl)benzene
Overview
Description
1-Fluoro-3-(2-nitrovinyl)benzene is a chemical compound with the molecular formula C8H6FNO2 and a molecular weight of 169.14 g/mol. It is a yellowish liquid that has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids and bases to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
1-Fluoro-3-(2-nitrovinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution is a common reaction for this compound, where the fluorine or nitro group can be replaced by other substituents.
Common reagents used in these reactions include strong acids like sulfuric acid for nitration, and reducing agents like hydrogen gas or metal hydrides for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Fluoro-3-(2-nitrovinyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies explore its potential as a bioactive molecule.
Medicine: Investigations into its therapeutic properties are ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(2-nitrovinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s effects are mediated by the formation of reactive intermediates that can interact with biological molecules, leading to various biochemical outcomes .
Comparison with Similar Compounds
1-Fluoro-3-(2-nitrovinyl)benzene can be compared with other similar compounds such as:
- 1-Fluoro-2-nitrobenzene
- 1-Fluoro-4-nitrobenzene
- 1-Fluoro-3-nitrobenzene
These compounds share similar structural features but differ in the position of the nitro group, which can influence their reactivity and applications. This compound is unique due to the presence of both a fluorine atom and a nitrovinyl group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-fluoro-3-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXNBNYWEWJUTM-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-84-0 | |
Record name | 705-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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